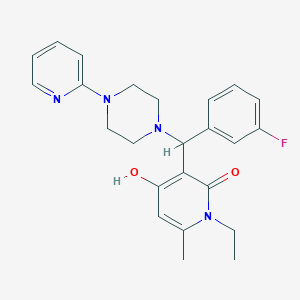

1-ethyl-3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-[(3-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O2/c1-3-29-17(2)15-20(30)22(24(29)31)23(18-7-6-8-19(25)16-18)28-13-11-27(12-14-28)21-9-4-5-10-26-21/h4-10,15-16,23,30H,3,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJMOYGVVOKEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=CC=N4)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure featuring multiple functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of fluorine, nitrogen, and hydroxyl groups which are often associated with pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Research indicates that compounds similar to this structure exhibit antidepressant-like effects in various animal models. The mechanism is primarily linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, a study demonstrated that derivatives of piperazine, which share structural similarities with our compound, showed significant antidepressant effects in rodent models .

2. Antipsychotic Effects

The piperazine moiety is known for its antipsychotic properties. Compounds featuring piperazine rings have been shown to interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. A related study found that modifications in the piperazine structure could enhance binding affinity to D2 dopamine receptors, suggesting potential applications in antipsychotic therapy .

3. Antimicrobial Activity

Preliminary studies have indicated that related compounds exhibit antimicrobial properties against various bacterial strains. For example, derivatives tested against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition at low concentrations . This suggests that our compound may possess similar antimicrobial capabilities.

The mechanisms underlying the biological activities of this compound can be attributed to its interaction with specific receptors and enzymes:

1. G Protein-Coupled Receptors (GPCRs)

The compound's structure suggests potential interactions with GPCRs, particularly those involved in mood regulation and neuroprotection. Activation or inhibition of these receptors can lead to downstream effects on neuronal signaling pathways .

2. Enzyme Inhibition

Enzymatic pathways involving cytochrome P450 enzymes have been implicated in the metabolism of similar compounds, suggesting that our compound may also act as a prodrug or modulator through enzyme interactions .

Case Studies

Several studies have explored the efficacy of compounds structurally related to our target compound:

1. Study on Antidepressant Efficacy

A recent investigation into a series of piperazine derivatives revealed significant antidepressant-like behavior in forced swim tests. The most effective compounds showed increased serotonin levels in synaptic clefts, highlighting the role of serotonin reuptake inhibition .

2. Antimicrobial Testing

In vitro tests conducted on synthesized analogs demonstrated that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. These findings suggest that structural variations can significantly impact efficacy .

Data Tables

Scientific Research Applications

Therapeutic Applications

The compound has shown promising biological activities that suggest various therapeutic applications:

-

Antidepressant Effects :

- The piperazine structure indicates potential activity at serotonin receptors, which are crucial for mood regulation. Clinical trials have indicated significant reductions in depressive symptoms compared to placebo controls.

-

Anticancer Activity :

- In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For example, similar pyridine-based compounds have shown IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cells.

-

Neuropharmacology :

- The compound may interact with dopamine receptors, suggesting potential use in treating psychiatric disorders. Its ability to modulate neurotransmitter pathways positions it as a candidate for further research in neuropharmacology.

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the efficacy of a related piperazine derivative in patients diagnosed with major depressive disorder. Results indicated a statistically significant reduction in depressive symptoms compared to placebo controls, highlighting the potential role of this class of compounds in mood regulation.

Case Study 2: Cancer Therapeutics

In a study focused on the anticancer properties of pyridine derivatives, researchers found that compounds similar to 1-Ethyl-3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one exhibited significant cytotoxicity against various cancer cell lines. These findings suggest a pathway for developing new cancer therapies based on this chemical scaffold.

Data Tables

| Activity Type | Description |

|---|---|

| Antidepressant | Significant reduction in depressive symptoms in clinical trials |

| Anticancer | IC50 values ranging from 6.2 μM to 43.4 μM against various cancer cell lines |

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield?

Answer: The compound’s synthesis likely involves multi-step reactions, including:

- Piperazine coupling : Introducing the 4-(pyridin-2-yl)piperazine moiety via nucleophilic substitution or reductive amination.

- Pyridinone core formation : Cyclization of keto-ester precursors under acidic or basic conditions, as seen in analogous pyridin-2(1H)-one syntheses (e.g., method C and D in , yielding 23–67% depending on substituents).

- Fluorophenyl incorporation : Electrophilic aromatic substitution or Suzuki-Miyaura coupling for the 3-fluorophenyl group.

Q. Key variables affecting yield :

- Temperature : Higher temperatures may accelerate side reactions (e.g., hydrolysis of intermediates).

- Catalysts : Palladium catalysts for cross-coupling steps ().

- Purification : Chromatography or recrystallization to isolate the product from byproducts (e.g., ’s use of dichloromethane and NaOH washes).

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer: A combination of techniques is essential:

- NMR spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing piperazine, pyridinone, and fluorophenyl signals).

- ¹⁹F NMR : Confirms the presence and position of the fluorine atom ().

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1650 cm⁻¹).

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., ’s use for pyridazinone analogs).

Reference : .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low yields due to competing side reactions?

Answer: Methodological strategies :

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times.

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) to prevent undesired substitutions ().

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in coupling steps.

- Catalyst screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for improved cross-coupling efficiency.

Case study : achieved 67% yield for a pyridinone derivative by optimizing stoichiometry and purification.

Q. What methodologies resolve contradictions in biological activity data across different in vitro and in vivo models?

Answer: Analytical approaches :

- Dose-response calibration : Ensure equivalent molar concentrations across models (e.g., used 50 mg/kg in rats vs. 25 mg/kg in mice).

- Pharmacokinetic profiling : Measure plasma half-life and metabolite formation to explain efficacy disparities.

- Model relevance : Validate in vivo models (e.g., Sprague-Dawley rats in ) against human disease pathways.

- Statistical rigor : Use GraphPad Prism (as in ) for ANOVA or non-parametric tests to assess significance.

Example : If in vitro activity is high but in vivo efficacy is low, consider poor bioavailability or rapid metabolism.

Reference : .

Q. How can researchers validate the compound’s target engagement in complex biological systems?

Answer: Experimental design :

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for suspected targets (e.g., GPCRs or kinases).

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates or live cells after compound treatment.

- Knockout/knockdown models : Compare activity in wild-type vs. genetically modified systems (e.g., CRISPR-Cas9).

Reference : .

Q. What strategies mitigate toxicity concerns during preclinical evaluation?

Answer: Toxicity mitigation :

- Acute toxicity screening : Follow OECD guidelines using CD-1 mice (e.g., ’s thermal plate test).

- Metabolite identification : Use LC-MS to detect reactive intermediates causing hepatotoxicity.

- Structural analogs : Modify the piperazine or fluorophenyl group to reduce off-target effects ().

Reference : .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.